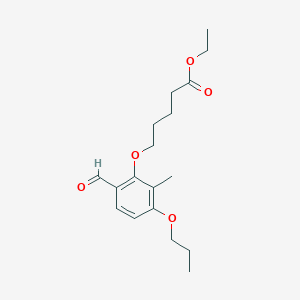
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of aromatic ketones. This compound features a benzodioxole ring and an ethoxyphenyl group, making it a molecule of interest in various fields of research, including organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of the benzodioxole intermediate with 4-ethoxybenzaldehyde under acidic or basic conditions.
Formation of the Propane-1,3-dione Moiety: This can be done through a Claisen condensation reaction involving the benzodioxole-ethoxybenzaldehyde intermediate and an appropriate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)-3-phenylpropane-1,3-dione: Lacks the ethoxy group, which might affect its reactivity and biological activity.
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione: Contains a methoxy group instead of an ethoxy group, potentially altering its properties.
Uniqueness
The presence of the ethoxy group in 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione might confer unique chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and interaction with biological targets.
Propiedades
Número CAS |
622852-79-3 |
|---|---|
Fórmula molecular |
C18H16O5 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C18H16O5/c1-2-21-14-6-3-12(4-7-14)15(19)10-16(20)13-5-8-17-18(9-13)23-11-22-17/h3-9H,2,10-11H2,1H3 |
Clave InChI |
OGNVHOXFTYPYKS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


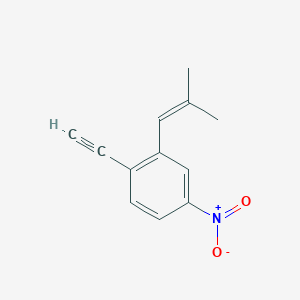
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
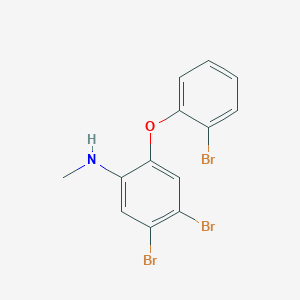
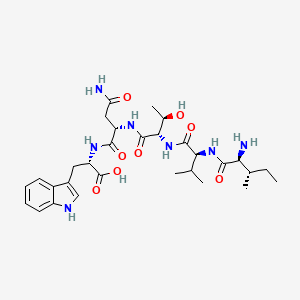
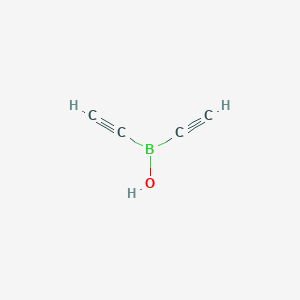
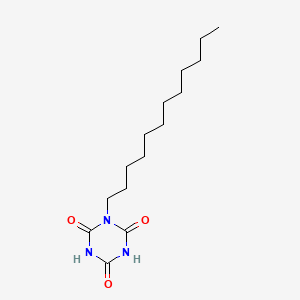

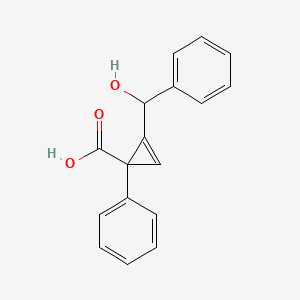

![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
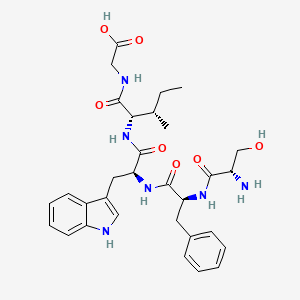
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
